H-Gly-Ile-Val-Ala-Gly-Asp-Val-Thr-Pro-Ile-OH
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Overview
Description
The compound “H-Gly-Ile-Val-Ala-Gly-Asp-Val-Thr-Pro-Ile-OH” is a peptide composed of ten amino acids: glycine, isoleucine, valine, alanine, glycine, aspartic acid, valine, threonine, proline, and isoleucine. Peptides like this one play crucial roles in various biological processes and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Gly-Ile-Val-Ala-Gly-Asp-Val-Thr-Pro-Ile-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the completed peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds in peptides can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction of these bonds yields free thiol groups.
Scientific Research Applications
Peptides like “H-Gly-Ile-Val-Ala-Gly-Asp-Val-Thr-Pro-Ile-OH” have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as models for studying protein folding and interactions.
Biology: Studied for their roles in cellular signaling, enzyme activity, and structural functions.
Medicine: Investigated for their potential as therapeutic agents in treating diseases like cancer, diabetes, and infectious diseases.
Industry: Utilized in the development of biomaterials, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including:
Receptors: Binding to cell surface receptors to initiate signaling pathways.
Enzymes: Acting as substrates or inhibitors of enzymatic reactions.
Structural Proteins: Integrating into cellular structures to provide stability and function.
Comparison with Similar Compounds
Similar Compounds
H-Gly-Ile-Val-Ala-Gly-Asp-Val-Thr-Pro-Ile-OH: is similar to other peptides composed of the same or different amino acids, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which determines its structure, function, and interactions with other molecules. This peptide’s particular arrangement of amino acids can confer unique biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C42H72N10O14 |
---|---|
Molecular Weight |
941.1 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C42H72N10O14/c1-11-21(7)32(47-27(54)17-43)40(63)49-30(19(3)4)38(61)45-23(9)35(58)44-18-28(55)46-25(16-29(56)57)36(59)48-31(20(5)6)39(62)51-34(24(10)53)41(64)52-15-13-14-26(52)37(60)50-33(42(65)66)22(8)12-2/h19-26,30-34,53H,11-18,43H2,1-10H3,(H,44,58)(H,45,61)(H,46,55)(H,47,54)(H,48,59)(H,49,63)(H,50,60)(H,51,62)(H,56,57)(H,65,66)/t21-,22-,23-,24+,25-,26-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
GMQLNQWCTPTSNY-HMIKIPKESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
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